2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole
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Overview
Description
2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This compound is characterized by the presence of an ethyl group and a 3-methylbutyl group attached to the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with 2-ethyl-3-methylbutyric acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the attached alkyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the ethyl and 3-methylbutyl substituents.
2-Methylbenzimidazole: This compound has a methyl group instead of the ethyl and 3-methylbutyl groups.
1H-Benzimidazole-2-amine: Contains an amino group at the 2-position, differing in functional groups.
Uniqueness
2-Ethyl-1-(3-methylbutyl)-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4636-88-8 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-ethyl-1-(3-methylbutyl)benzimidazole |
InChI |
InChI=1S/C14H20N2/c1-4-14-15-12-7-5-6-8-13(12)16(14)10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
RMDRCMAZBSLCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC(C)C |
Origin of Product |
United States |
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